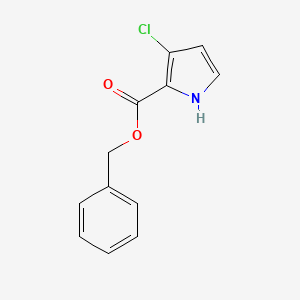
3-Chloro-1h-pyrrole-2-carboxylic acid phenylmethyl ester
説明
Benzyl 3-chloro-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a benzyl ester group at the 2-position and a chlorine atom at the 3-position
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
benzyl 3-chloro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChIキー |
XJXIGLBVLFVJQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1h-pyrrole-2-carboxylic acid phenylmethyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Esterification: The benzyl ester group can be introduced through the reaction of the pyrrole derivative with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzyl 3-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-aminopyrrole or 3-thiocyanatopyrrole can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrrole-2,3-dicarboxylate derivatives.
Reduction Products: Reduction can yield pyrrolidine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 3-chloro-1H-pyrrole-2-carboxylic acid.
科学的研究の応用
Benzyl 3-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Chloro-1h-pyrrole-2-carboxylic acid phenylmethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chlorine atom and benzyl ester group can influence the compound’s binding affinity and selectivity, affecting its biological activity.
類似化合物との比較
Benzyl 3-chloro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Benzyl 3-iodo-1H-pyrrole-2-carboxylate: Contains an iodine atom, which can lead to different chemical and biological properties.
Benzyl 3-fluoro-1H-pyrrole-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


